5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
Description
This compound features a 1,3-oxazole core substituted at position 4 with a cyano group, at position 5 with a 4-(2-fluorobenzoyl)piperazinyl group, and at position 2 with an (E)-styryl group bearing a 2-methoxyphenyl substituent. Its molecular formula is C₂₅H₂₂FN₃O₃ (calculated molecular weight: 439.47 g/mol).
Properties
IUPAC Name |
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21FN4O3/c1-31-21-9-5-2-6-17(21)10-11-22-27-20(16-26)24(32-22)29-14-12-28(13-15-29)23(30)18-7-3-4-8-19(18)25/h2-11H,12-15H2,1H3/b11-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIFAKGSWTFMKRT-ZHACJKMWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CC2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/C2=NC(=C(O2)N3CCN(CC3)C(=O)C4=CC=CC=C4F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves multiple steps. One common route includes the following steps:
Formation of the piperazine derivative: The reaction starts with the preparation of 4-(2-fluorobenzoyl)piperazine by reacting piperazine with 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.
Synthesis of the oxazole ring: The next step involves the formation of the oxazole ring by reacting the piperazine derivative with 2-(2-methoxyphenyl)acetonitrile under acidic conditions.
Final coupling: The final step is the coupling of the oxazole derivative with 2-(2-methoxyphenyl)ethenyl bromide in the presence of a palladium catalyst to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the fluorobenzoyl moiety, converting it to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various nucleophiles can replace the fluorobenzoyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound is primarily investigated for its potential as a therapeutic agent. Preliminary studies suggest it may exhibit significant biological activities, particularly in the following areas:
- Antidepressant Activity : The piperazine structure is often associated with antidepressant effects, making this compound a candidate for further exploration in treating mood disorders.
- Anticancer Properties : Similar compounds have shown promise in inhibiting cancer cell proliferation. The unique combination of functional groups may enhance its efficacy against specific cancer types.
Drug Development
The structural characteristics of this compound allow for modifications that could lead to new drug candidates. The synthesis typically involves multi-step organic reactions, allowing chemists to explore various derivatives that could improve potency or reduce side effects.
Biological Interaction Studies
Understanding how this compound interacts with biological systems is crucial. Interaction studies can include:
- Binding Affinity Assessments : Evaluating how well the compound binds to specific receptors or enzymes.
- Mechanism of Action Investigations : Determining how the compound exerts its effects on cellular pathways.
Case Study 1: Antidepressant Properties
A study investigated the effects of similar piperazine-based compounds on serotonin receptors. Results indicated that modifications to the piperazine moiety could enhance binding affinity, suggesting that 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile might also exhibit similar properties.
Case Study 2: Anticancer Activity
Research into structurally related oxazole derivatives demonstrated significant cytotoxic effects against various cancer cell lines. This supports the hypothesis that the unique structure of the target compound could lead to similar anticancer activity.
Mechanism of Action
The mechanism of action of 5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile involves its binding to specific molecular targets such as serotonin receptors. The compound acts as an agonist or antagonist, modulating the receptor’s activity and influencing downstream signaling pathways. This modulation can lead to changes in neurotransmitter release, impacting various physiological processes.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table summarizes key structural analogs and their differences:
Key Structural Differences and Implications
Benzoyl Substituents: 2-Fluorobenzoyl (Target Compound, ): Ortho-fluorination increases electron-withdrawing effects and may enhance metabolic stability compared to unsubstituted benzoyl. 3-Chlorobenzoyl (): Chlorine’s larger size and lipophilicity could improve membrane permeability but may reduce solubility.
Synthetic Accessibility :
- Piperazine derivatives with 2-fluorobenzoyl groups (Target, ) are synthesized via nucleophilic substitution of benzoyl chlorides with piperazine, followed by oxazole ring formation . Styryl groups are introduced via Heck coupling or Wittig reactions .
Research Findings and Comparative Analysis
Physicochemical Properties
- Molecular Weight and Solubility : The target compound’s higher molecular weight (439.47 g/mol) compared to analogs (394–428 g/mol) suggests reduced solubility in aqueous media, mitigated by the polar methoxy group.
- Electronic Effects : Fluorine and methoxy groups modulate electron density, affecting π-π stacking and dipole interactions. For example, the 2-methoxyphenyl styryl group may enhance binding to aromatic receptors .
Spectral and Crystallographic Data
- NMR Trends : Fluorine atoms in analogs (e.g., ) produce distinct ¹⁹F-NMR shifts (δ = -110 to -120 ppm for aryl-F), while methoxy groups show characteristic ¹H-NMR signals near δ 3.8–4.0 ppm .
- Crystallography : Piperazine derivatives (e.g., ) adopt chair conformations, with substituents influencing packing efficiency. Styryl groups likely introduce planarity, as seen in pyrazole analogs .
Biological Activity
5-[4-(2-fluorobenzoyl)piperazin-1-yl]-2-[(E)-2-(2-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a unique combination of functional groups, including:
- A piperazine ring , which is common in many pharmaceuticals.
- An oxazole ring , contributing to its bioactivity.
- A fluorobenzoyl group , which may influence its electronic properties.
The molecular formula is with a molecular weight of approximately 402.4 g/mol .
Biological Activity Overview
Preliminary studies suggest that compounds similar to this compound exhibit significant biological activities, including:
- Antimicrobial Activity : Exhibits moderate to strong antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : Demonstrates potential as an acetylcholinesterase inhibitor, with several compounds showing IC50 values in the low micromolar range .
- Anticancer Properties : Similar compounds have shown promise in cancer chemotherapy, suggesting that this compound may also possess antitumor activity .
The mechanism of action for this compound likely involves its interaction with specific molecular targets such as receptors or enzymes. The fluorobenzoyl group and piperazine ring enable it to bind effectively to these targets, modulating their activity and influencing cellular pathways.
Table 1: Summary of Biological Activities
Case Study: Antimicrobial Activity
A study investigated the antibacterial efficacy of various synthesized derivatives related to oxazole compounds. The results indicated that certain derivatives exhibited significant inhibition against Salmonella typhi, with MIC values comparable to standard antibiotics like ciprofloxacin . This suggests that the structural features of this compound could enhance its antimicrobial properties.
Q & A
Basic: What synthetic routes are reported for synthesizing the core oxazole-piperazine scaffold in this compound?
Methodological Answer:
The oxazole-piperazine scaffold can be synthesized via a multi-step approach:
Piperazine Functionalization : React 2-fluorobenzoic acid with thionyl chloride (SOCl₂) to form 2-fluorobenzoyl chloride, followed by coupling with piperazine derivatives under basic conditions (e.g., K₂CO₃ in ethanol) .
Oxazole Formation : Use a cyclization reaction between α-bromo ketones and nitriles. For example, 2-(4-hydroxyphenyl)-2-oxoethyl intermediates can be introduced via nucleophilic substitution .
Ethenyl Linkage : Employ Heck coupling or Wittig reactions to attach the (E)-2-(2-methoxyphenyl)ethenyl group to the oxazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
